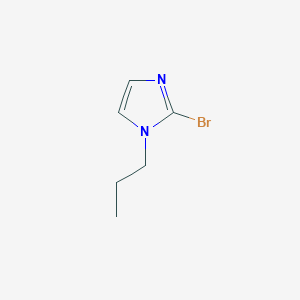
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that can be associated with a class of benzamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride.
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the provided literature. For instance, a series of N-(Pyridin-3-yl)benzamides was synthesized and evaluated for their inhibitory potential against human enzymes . Another study describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . Although these methods do not directly apply to the synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride, they suggest that similar synthetic routes could be employed, such as acylation reactions of appropriate amines.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. The solid-state properties of some benzamide derivatives were revealed by X-ray single crystallography, providing insights into their three-dimensional conformations . Understanding the molecular structure is essential for predicting the reactivity and interaction of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their interactions with various biological targets. For example, N-(Pyridin-3-yl)benzamides were found to be selective inhibitors of human aldosterone synthase (CYP11B2), indicating a specific chemical interaction between the benzamide moiety and the enzyme . Additionally, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions suggests that these compounds can undergo specific chemical reactions in the presence of certain analytes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study involving colorimetric sensing of fluoride anions demonstrates how the introduction of specific functional groups can lead to observable changes in physical properties, such as color transitions . These properties are important for the practical applications of benzamide derivatives, including their use as sensors or therapeutic agents.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cellular Staining Applications Hoechst 33258 and its analogues, including benzamide derivatives, have been widely recognized for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has been leveraged in various scientific applications, notably in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Hoechst derivatives serve as foundational compounds for drug design, offering insights into DNA sequence recognition and binding mechanisms. The versatility of these compounds extends to their use as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Prokinetic Agent Development Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, represents another application area of benzamide derivatives. As a prokinetic agent, cisapride enhances gastrointestinal motility through the facilitation of acetylcholine release in the gut. Its specificity and absence of central depressant or antidopaminergic effects underscore the therapeutic potential of benzamide derivatives in addressing gastrointestinal motility disorders. Such compounds have shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis, showcasing the clinical significance of benzamide derivatives in gastroenterology (McCallum et al., 1988).
Antipsychotic Drug Research The development and study of lurasidone, a benzisothiazole antipsychotic drug, highlight the role of benzamide derivatives in psychiatric medication. Lurasidone's unique pharmacodynamic profile, with its efficacy in treating psychotic and major affective disorders, exemplifies the impact of benzamide derivatives in mental health treatment. Its regulatory approval for schizophrenia treatment and low risk of metabolic side effects, compared to other antipsychotics, emphasize the therapeutic value and ongoing research potential of benzamide-based compounds in addressing complex psychiatric conditions (Pompili et al., 2018).
Chemokine Receptor Antagonists Benzamide derivatives have also been explored for their potential in treating allergic diseases through the inhibition of chemokine receptors like CCR3. The development of small molecule antagonists, including bipiperidine and piperazine derivatives, highlights the strategic role of benzamide compounds in modulating immune responses. These antagonists, with their reported efficacy in binding to CCR3 and inhibiting eosinophil chemotaxis, underscore the therapeutic promise of benzamide derivatives in managing conditions like asthma and allergic rhinitis, reflecting the broader applicability of these compounds in immunology and allergy research (Willems & IJzerman, 2009).
Eigenschaften
IUPAC Name |
3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXKNABFCYOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-N-piperidin-4-yl-benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)



![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)